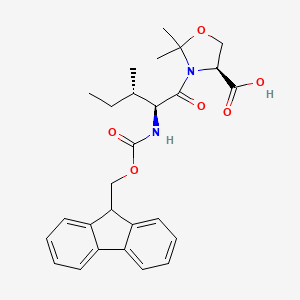

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-5-16(2)23(24(30)29-22(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,5,14-15H2,1-4H3,(H,28,33)(H,31,32)/t16-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHJSWOIIDYVSO-GMWOSMDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is a scientifically engineered dipeptide derivative that serves as a critical tool in modern solid-phase peptide synthesis (SPPS).[1] This specialized building block is designed to overcome common challenges encountered during the synthesis of complex peptides, particularly those prone to aggregation. Its incorporation into a peptide sequence can lead to significant improvements in synthesis efficiency, yield, and purity of the final product.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, applications, and detailed protocols for its use.

Chemical Identity and Properties

This compound is a dipeptide composed of isoleucine (Ile) and a modified serine (Ser) residue. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is standard for Fmoc-based SPPS. The key feature of this molecule is the pseudoproline (Psi(Me,Me)pro) modification of the serine residue. This modification involves the formation of a dimethyl oxazolidine (B1195125) ring from the serine backbone and side chain, creating a proline-like "kink" in the peptide backbone.[2][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Synonym | (S)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl]-2,2-dimethyloxazolidine-4-carboxylic acid | [5] |

| CAS Number | 1147996-34-6 | [5] |

| Molecular Formula | C₂₇H₃₂N₂O₆ | [5] |

| Molecular Weight | 480.56 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| Purity | ≥96.0% (HPLC) | [5] |

| Storage Temperature | 2-8°C | [5][6] |

Mechanism of Action in Solid-Phase Peptide Synthesis

During SPPS, growing peptide chains, especially those containing hydrophobic residues, have a tendency to aggregate through the formation of intermolecular β-sheet structures. This aggregation can hinder the accessibility of the N-terminus for subsequent coupling reactions, leading to incomplete synthesis and low yields of the desired peptide.

The introduction of this compound disrupts the formation of these secondary structures.[3] The oxazolidine ring of the pseudoproline moiety induces a cis-amide bond with the preceding amino acid, creating a kink in the peptide backbone that sterically hinders the hydrogen bonding required for β-sheet formation.[4] This disruption maintains the growing peptide chain in a more solvated and accessible state, thereby improving coupling efficiency and deprotection kinetics.[2][3]

References

An In-depth Technical Guide to Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is a scientifically significant dipeptide derivative that plays a crucial role as a building block in the domain of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] Its strategic application is pivotal in the synthesis of complex, aggregation-prone, and lengthy peptide sequences. This pseudoproline dipeptide effectively mitigates the formation of secondary structures during peptide chain elongation, a common challenge in SPPS, thereby enhancing the efficiency and success rate of synthesizing intricate peptides.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and data presentation for the scientific community.

Chemical Structure and Properties

This compound is the N-α-Fmoc-protected dipeptide of L-isoleucine and a proline mimic, (4S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid. The pseudoproline moiety is formed by the condensation of the serine side-chain hydroxyl group and its α-amino group with acetone. This modification introduces a "kink" in the peptide backbone, disrupting the hydrogen bonding patterns that lead to aggregation.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in peptide synthesis.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₂N₂O₆ | [3][4] |

| Molecular Weight | 480.56 g/mol | [3][5] |

| CAS Number | 1147996-34-6 | [1][3] |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥96.0% | |

| Optical Rotation [α]²⁵/D | -42 ± 3.5° (c=1 in MeOH) | |

| Storage Temperature | 2-8°C | |

| Synonyms | Fmoc-Ile-Ser(psiMe,Mepro)-OH, (S)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl]-2,2-dimethyloxazolidine-4-carboxylic acid | [3][5] |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis of pseudoproline dipeptides and their application in Fmoc-based solid-phase peptide synthesis.

General Synthesis of Fmoc-Xaa-Ser(Psi(Me,Me)pro)-OH

Step 1: Synthesis of Ser(Psi(Me,Me)pro)-OH

-

Suspend L-Serine in a suitable solvent (e.g., acetone).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Stir the mixture at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

The product, (S)-2,2-dimethyloxazolidine-4-carboxylic acid, is then isolated and purified.

Step 2: Coupling with Fmoc-Isoleucine

-

Activate the carboxylic acid of Fmoc-L-Isoleucine using a suitable coupling agent (e.g., DCC/HOBt or HATU/DIPEA) in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add the Ser(Psi(Me,Me)pro)-OH from Step 1 to the activated Fmoc-Isoleucine.

-

Allow the reaction to proceed at room temperature until completion, monitored by TLC.

-

The final product, this compound, is then purified by column chromatography.

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into a growing peptide chain on a solid support. The following is a generalized protocol for its use in a manual or automated peptide synthesizer.

1. Resin Preparation:

-

Select a suitable resin (e.g., Rink Amide, Wang resin) based on the desired C-terminal functionality.

-

Swell the resin in an appropriate solvent (e.g., DMF) for 30-60 minutes.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of this compound:

-

Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add an activator base (e.g., DIPEA, NMM) to the solution.

-

Add the activated dipeptide solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

4. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

5. Chain Elongation:

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

6. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline ring, are removed.

-

A common cleavage cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v). The serine residue is regenerated during this step.

-

The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried.

7. Purification and Analysis:

-

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for SPPS using this compound

Caption: SPPS workflow incorporating the pseudoproline dipeptide.

References

- 1. chempep.com [chempep.com]

- 2. Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-Ile-Ser psiMe.Mepro -OH, Advanced ChemTech 5 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Application of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, pharmacology, and materials science.

Abstract: Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide designed as a critical tool for overcoming challenges in Fmoc-based solid-phase peptide synthesis (SPPS). Its "mechanism of action" is not biological but chemical, centered on the prevention of peptide chain aggregation during synthesis. By introducing a temporary "kink" in the peptide backbone, it disrupts the formation of secondary structures that hinder reaction kinetics and reduce yield. This guide provides a detailed examination of this mechanism, its advantages, and a generalized protocol for its application, serving as a technical resource for scientists engaged in the synthesis of complex peptides.

Introduction: The Challenge of Peptide Aggregation in SPPS

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the creation of complex peptide sequences for therapeutic and research purposes.[][2][3] The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy, in particular, has gained widespread adoption due to its milder reaction conditions compared to older Boc-based methods.[2][4]

However, a significant hurdle in Fmoc SPPS is the tendency of growing peptide chains to aggregate, especially when synthesizing long, hydrophobic, or certain "difficult" sequences.[5][6] This aggregation arises from interchain hydrogen bonding, which leads to the formation of stable secondary structures, primarily β-sheets.[5][7] Once aggregated, the N-terminal amino group of the growing peptide becomes sterically hindered and poorly solvated, leading to incomplete acylation (coupling) and deprotection steps.[5][8] The consequences are significant:

-

Drastically reduced crude peptide yield and purity.

-

Increased generation of deletion sequences and other impurities.

-

Difficult and time-consuming purification processes.

To address this fundamental challenge, specialized chemical tools have been developed. Among the most effective are pseudoproline dipeptides, with this compound being a prime example for sequences containing an Isoleucine-Serine motif.[9]

Core Mechanism of Action: Conformational Disruption

This compound is a dipeptide where the serine residue has been reversibly protected as a dimethylated oxazolidine (B1195125) ring.[9] This cyclic structure mimics the conformation of proline, hence the term "pseudoproline" (ψ-Pro).[5][7] Its mechanism of action is entirely structural and functions during the synthesis process.

The key to its effectiveness lies in the introduction of a conformational "kink" into the peptide backbone.[5][8][10] The five-membered oxazolidine ring restricts the torsional angles of the peptide backbone and favors a cis-amide bond conformation with the preceding amino acid (Isoleucine in this case), as opposed to the typical trans conformation.[5][7] This forced bend physically disrupts the linear, extended conformation required for interchain hydrogen bonding and β-sheet formation.[5][8][11]

By preventing aggregation, the pseudoproline dipeptide ensures that the growing peptide chain remains well-solvated and accessible to reagents, thereby enhancing the efficiency of both coupling and Fmoc-deprotection steps.[5][7] This protection is temporary; the native Ile-Ser sequence is fully restored during the final cleavage from the resin with trifluoroacetic acid (TFA).[8][9]

Quantitative Advantages and Key Features

The use of this compound and similar pseudoproline dipeptides provides significant, measurable improvements in peptide synthesis outcomes.

| Feature | Standard SPPS (Aggregation-Prone Sequence) | SPPS with this compound |

| Crude Purity | Often low, with multiple deletion and truncated sequences. | Significantly higher, with the target peptide as the major product.[6][8] |

| Final Yield | Can be very low or zero in severe cases of aggregation. | Dramatically improved due to efficient coupling at every step.[6][8][10] |

| Solubility | Poor solubility of aggregated peptide-resin complex. | Improved solubility of the growing chain in standard SPPS solvents.[5][12] |

| Coupling/Deprotection | Slow and incomplete reaction kinetics. | More predictable and efficient acylation and deprotection kinetics.[6] |

| Purification | Difficult and often requires multiple chromatographic steps. | Simplified HPLC purification with higher recovery of the final product.[8] |

| Reproducibility | Low, with high batch-to-batch variability. | High, ensuring consistent synthesis results.[12] |

Experimental Protocol: Incorporation into Fmoc SPPS

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using a standard resin (e.g., Rink Amide). This protocol assumes a synthesis scale of 0.20 mmol. Reagent equivalents should be adjusted based on resin loading and scale.

4.1 Materials and Reagents

-

Resin (e.g., Rink Amide, 0.66 mmol/g loading)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIEA (N,N-diisopropylethylamine)

-

Solvent: DMF (N,N-dimethylformamide)

-

Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF

-

Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

-

Peptide Synthesizer or manual reaction vessel

4.2 Protocol Workflow

This protocol begins after the successful coupling of the amino acid preceding the Ile-Ser sequence.

-

Fmoc Deprotection:

-

Wash the peptide-resin with DMF (3x).

-

Add 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain.

-

Add a fresh portion of 20% piperidine/DMF. Agitate for 10 minutes. Drain.[13]

-

Wash the resin thoroughly with DMF (5-6x) to remove all traces of piperidine.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

-

-

Dipeptide Coupling:

-

In a separate vessel, dissolve this compound (2 equivalents) and HBTU (1.9 equivalents) in a minimal volume of DMF.

-

Add DIEA (4 equivalents) to the activation mixture and agitate for 2-3 minutes.

-

Immediately add the activated dipeptide solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. Note: Coupling times may vary. Monitor the reaction using a Ninhydrin test.

-

Drain the coupling solution.

-

-

Washing:

-

Wash the peptide-resin thoroughly to remove excess reagents: DMF (3x), IPA (2x), DMF (3x).

-

-

Continuation of Synthesis:

-

Proceed to the deprotection step for the newly added dipeptide and couple the next Fmoc-amino acid in the sequence using a standard protocol.

-

-

Final Cleavage and Deprotection:

-

Once the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., 10 mL per gram of resin) and agitate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin, removes all acid-labile side-chain protecting groups, and converts the oxazolidine ring back to a native serine residue.[9][14]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.

-

Conclusion

This compound is not a bioactive compound but a sophisticated chemical facilitator for the synthesis of peptides. Its mechanism of action is rooted in physical chemistry—introducing a reversible conformational constraint that prevents the aggregation responsible for many synthesis failures. By disrupting β-sheet formation, it ensures higher efficiency, purity, and yield. For researchers and drug developers working on complex peptide-based projects, understanding and utilizing pseudoproline dipeptides is a powerful strategy to overcome synthetic challenges, ultimately accelerating research and development timelines.

References

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Pseudoproline - Wikipedia [en.wikipedia.org]

- 8. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 13. Peptide Synthesis [bio-protocol.org]

- 14. chempep.com [chempep.com]

An In-depth Technical Guide to the Role of Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Peptide Aggregation in SPPS

Solid-Phase Peptide Synthesis (SPPS), particularly using Fmoc chemistry, is a cornerstone of peptide research and pharmaceutical development. However, a significant hurdle in the synthesis of long or "difficult" peptides is the phenomenon of on-resin aggregation.[1] As the peptide chain elongates, it can fold into secondary structures, most notably β-sheets, which are stabilized by inter-chain hydrogen bonds.[2] This aggregation can lead to a host of problems:

-

Poor Solvation: The aggregated peptide chains become poorly solvated by the synthesis solvents (e.g., DMF, NMP).[2]

-

Incomplete Reactions: Steric hindrance from the aggregated mass prevents efficient access of reagents to the N-terminal amine, leading to incomplete deprotection and coupling steps.[3]

-

Low Yield and Purity: The accumulation of deletion sequences and other impurities results in significantly lower yields of the target peptide and complex purification challenges.[4]

-

Synthesis Failure: In severe cases, aggregation can halt the synthesis altogether.[1]

To overcome these challenges, various strategies have been developed, with the use of pseudoproline dipeptides emerging as one of the most powerful and effective tools.[4][5]

The Structure and Chemistry of Pseudoproline Dipeptides

Pseudoproline (Ψ-Pro) dipeptides are specialized, reversibly protected building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys).[3] They are formed by reacting the side-chain hydroxyl (Ser/Thr) or thiol (Cys) group with an aldehyde or ketone (commonly formaldehyde (B43269) or acetone) to create a five-membered oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[1][3]

This cyclic structure effectively makes the Ser, Thr, or Cys residue a temporary proline mimic.[3] The most common types are 2,2-dimethyloxazolidines, which are readily cleaved under standard trifluoroacetic acid (TFA) conditions used at the end of SPPS, regenerating the native amino acid residue.[1]

Because direct coupling onto the sterically hindered nitrogen of a pseudoproline monomer is inefficient, they are almost exclusively used as pre-formed dipeptides (e.g., Fmoc-Xaa-Ser(ΨMe,MePro)-OH).[2][6] This allows for seamless incorporation into a growing peptide chain using standard coupling protocols.[2]

Mechanism of Action: Disrupting Secondary Structure Formation

The primary function of a pseudoproline dipeptide is to disrupt the formation of secondary structures that cause aggregation.[3] This is achieved through a distinct conformational effect on the peptide backbone.

-

Inducing a "Kink": The five-membered oxazolidine or thiazolidine ring imposes a rigid bend or "kink" in the peptide backbone, similar to that caused by a natural proline residue.[6][7]

-

Favoring Cis-Amide Bonds: This kink promotes the formation of a cis-amide bond with the preceding amino acid residue, in contrast to the typical trans configuration.[2][3][8]

-

Breaking Hydrogen Bonding: The combination of the kink and the cis-amide bond effectively disrupts the regular, planar structure required for inter-chain hydrogen bonding, thereby preventing the formation and propagation of β-sheets.[3][6]

By preventing aggregation, pseudoproline dipeptides ensure that the growing peptide chain remains well-solvated and accessible to reagents, leading to more efficient and complete coupling and deprotection cycles.[3]

Quantitative Impact on Synthesis

The inclusion of pseudoproline dipeptides has a dramatic and measurable impact on the efficiency of SPPS, particularly for difficult sequences. The improvements in yield and purity can be substantial.

| Peptide Sequence / Study | Synthesis Method | Crude Purity (%) | Isolated Yield (%) | Reference |

| Human Amylin (hAmylin) | Standard Fmoc SPPS | Trace amounts | Not obtainable | [3] |

| With Pseudoproline Dipeptides | High | Successful Synthesis | [3] | |

| Highly Aggregated Sequences | Standard Fmoc SPPS | Low | Low | [4] |

| With a single Pseudoproline | Significantly Higher | Up to 10-fold increase | [4] | |

| RANTES (24-91) (68-mer) | Standard Fmoc SPPS | Very low / Failed | Not obtainable | [2][3] |

| With Pseudoproline & ChemMatrix resin | High | Efficient Synthesis | [2][3] |

Note: The table summarizes qualitative and quantitative outcomes reported in the literature. Specific percentages can vary widely based on the peptide sequence, scale, and specific protocol.

Experimental Protocols and Practical Guidelines

The use of pseudoproline dipeptides is straightforward and compatible with most standard automated and manual SPPS protocols.[2][4]

Empirical data has led to the development of best practices for positioning pseudoproline dipeptides within a sequence for maximum effect.[3][4][6]

-

Optimal Spacing: Insert a pseudoproline dipeptide approximately every 5-6 residues to effectively disrupt secondary structure formation throughout a long peptide.[3][4]

-

Minimum Separation: Maintain a minimum of 2 residues between a pseudoproline and another pseudoproline or a natural proline.[4][6]

-

Hydrophobic Regions: It is highly advantageous to place a pseudoproline unit immediately before a known hydrophobic or aggregation-prone region of the sequence.[3][6]

This protocol outlines a typical manual coupling step for a pseudoproline dipeptide using HATU activation.

-

Resin Preparation: After the N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).

-

Activation Mixture Preparation:

-

In a separate vessel, dissolve the Fmoc-Xaa-Yaa(Ψ)-OH dipeptide (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal volume of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture.

-

Allow the mixture to pre-activate for 1-5 minutes.

-

-

Coupling Reaction:

-

Add the activated dipeptide solution to the washed resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours. Longer coupling times may be required for particularly difficult sequences.

-

-

Monitoring and Washing:

-

Perform a Kaiser test (or other ninhydrin-based test) to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

If the reaction is incomplete, a second coupling (recoupling) may be performed.

-

Once complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents.

-

-

Continuation: Proceed with the Fmoc deprotection of the newly added dipeptide to continue the synthesis.[9]

The oxazolidine/thiazolidine ring of the pseudoproline is labile to standard TFA cleavage cocktails.[1] During the final cleavage step, the ring is hydrolyzed, regenerating the original Ser, Thr, or Cys residue in the final peptide product.[6] For applications like fragment condensation, peptides can be cleaved from hyper-acid-sensitive resins (e.g., 2-chlorotrityl chloride resin) under mild acidic conditions (e.g., 1% TFA in DCM) that leave the pseudoproline moiety intact, which can aid in the solubility of the protected fragment.[3][6]

Additional Benefits and Applications

Beyond preventing aggregation in linear SPPS, pseudoproline dipeptides offer other advantages:

-

Improved Peptide Cyclization: The "kink" induced by a pseudoproline can pre-organize a linear peptide into a turn-like conformation, which can significantly accelerate and improve the yield of head-to-tail cyclization reactions.[6][7]

-

Enhanced Solubility of Peptide Fragments: Protected peptide fragments containing a pseudoproline often exhibit enhanced solubility, which is highly beneficial for fragment condensation strategies (convergent synthesis).[6]

-

Suppression of Side Reactions: In some sequence contexts, the presence of a pseudoproline can help suppress side reactions, such as aspartimide formation.[7]

Conclusion

Pseudoproline dipeptides are a robust and indispensable tool in modern peptide chemistry.[4] By temporarily and reversibly introducing a proline-like kink into the peptide backbone, they effectively disrupt the formation of performance-limiting secondary structures during SPPS.[3] Their ease of use, compatibility with standard protocols, and dramatic impact on the yield and purity of "difficult" peptides make them essential for researchers and developers aiming to synthesize long, hydrophobic, or aggregation-prone sequences for therapeutic and research applications.

References

- 1. bachem.com [bachem.com]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. chempep.com [chempep.com]

- 4. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Advantage of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex, aggregation-prone, and hydrophobic peptides is a significant challenge in drug discovery and proteomics research. The formation of secondary structures, such as beta-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete coupling reactions, low yields, and difficult purifications. The strategic incorporation of pseudoproline dipeptides, such as Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH, has emerged as a powerful tool to overcome these obstacles. This technical guide provides a comprehensive overview of the benefits, underlying mechanisms, and practical application of this valuable synthetic building block.

Core Benefits and Mechanism of Action

This compound is a dipeptide derivative where the serine residue is reversibly protected as a dimethylated oxazolidine (B1195125) ring. This modification introduces a "kink" into the peptide backbone, mimicking the structure of proline.[1][2][3][4] This structural perturbation is the primary driver of the dipeptide's significant advantages in Fmoc-SPPS.

The core benefits of utilizing this compound include:

-

Mitigation of Peptide Aggregation: The induced kink disrupts the inter-chain hydrogen bonding that is responsible for the formation of beta-sheet structures, a primary cause of aggregation.[1][2][3][4] By preventing aggregation, the growing peptide chain remains well-solvated and accessible for subsequent coupling reactions.[1]

-

Enhanced Solubility: Peptides incorporating pseudoprolines exhibit improved solubility in common SPPS solvents like DMF and NMP.[1][2] This is particularly advantageous for hydrophobic sequences that are otherwise difficult to synthesize.

-

Improved Coupling Efficiency and Yields: By minimizing aggregation and enhancing solubility, the N-terminal amine of the growing peptide chain is more accessible for acylation, leading to more efficient and complete coupling reactions.[1][2] This translates to significantly higher yields of the desired peptide.[5][6]

-

Increased Purity of Crude Product: The prevention of deletion sequences and other side reactions resulting from incomplete couplings leads to a purer crude product, simplifying subsequent purification steps.[4][6]

-

Facilitation of Difficult Syntheses: The use of pseudoproline dipeptides has enabled the successful synthesis of peptides that were previously considered intractable or impossible to produce using standard SPPS methods, such as the highly amyloidogenic human Amylin (hAmylin).[1][7]

The pseudoproline moiety is stable throughout the Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) treatment during the final cleavage and deprotection step, regenerating the native serine residue in the final peptide.[1][2]

Quantitative Data on Synthesis Improvement

The impact of incorporating a pseudoproline dipeptide can be dramatic, often representing the difference between a successful and a failed synthesis. The following table provides representative data illustrating the significant improvements in yield and purity when synthesizing a model "difficult" peptide with and without the inclusion of a pseudoproline dipeptide.

| Synthesis Strategy | Crude Product Yield (%) | Purity of Target Peptide in Crude Product (%) |

| Standard Fmoc-SPPS | < 10% (often only traces) | Highly heterogeneous mixture with multiple deletion sequences |

| Fmoc-SPPS with Pseudoproline Dipeptide | > 70% | Excellent, with the desired peptide as the major component |

Note: The data presented are representative values based on qualitative descriptions of "excellent yield" versus "very poor results" and "traces of the desired peptide" from comparative studies in the literature.[5][7]

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols. The dipeptide is introduced in the same manner as a standard amino acid derivative.

Manual Coupling Protocol for this compound

This protocol is adapted from standard methods for coupling pseudoproline dipeptides.

1. Resin Preparation:

- Swell the appropriate resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes.

- Perform Fmoc deprotection of the resin-bound amino acid using 20% piperidine (B6355638) in DMF (2 x 10 min).

- Wash the resin thoroughly with DMF (5-7 times).

2. Activation and Coupling of this compound:

- In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU, HCTU, or HATU (3-5 equivalents) in a minimal volume of DMF or NMP.

- Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

- Immediately add the activated dipeptide solution to the deprotected peptide-resin.

- Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.

3. Monitoring the Coupling Reaction:

- Perform a Kaiser test (ninhydrin test) to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

- If the Kaiser test is positive, a second coupling can be performed with a freshly prepared activated dipeptide solution.

4. Washing:

- After a complete coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

5. Continuation of Synthesis:

- Proceed with the standard Fmoc deprotection and coupling cycles for the subsequent amino acids in the sequence.

6. Cleavage and Deprotection:

- Upon completion of the peptide sequence, wash the resin with DCM.

- Treat the resin with a standard cleavage cocktail containing Trifluoroacetic Acid (TFA), such as TFA/TIS/H₂O (95:2.5:2.5), for 2-3 hours. The oxazolidine ring of the pseudoproline will be cleaved during this step to yield the native serine residue.

- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Visualizations

Mechanism of Action

Caption: Comparison of standard SPPS and pseudoproline-assisted SPPS.

Experimental Workflow

Caption: General workflow for Fmoc-SPPS incorporating a pseudoproline dipeptide.

Applications in Drug Development and Research

The ability to reliably synthesize challenging peptides is critical in various areas of research and development:

-

Therapeutic Peptides: Many therapeutic peptides have complex sequences that are prone to aggregation. This compound facilitates the synthesis of these drug candidates, improving their availability for preclinical and clinical studies.[8]

-

Protein Engineering: The synthesis of specific protein domains or fragments for structural and functional studies is often hampered by aggregation. Pseudoproline dipeptides provide a robust solution for obtaining these crucial research tools.

-

Bioconjugation: The improved purity of peptides synthesized with pseudoprolines is advantageous for subsequent bioconjugation reactions, where well-defined products are essential.[8]

-

Diagnostics: The development of peptide-based diagnostics often requires high-purity peptides to ensure assay specificity and sensitivity.[8]

References

- 1. chempep.com [chempep.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

The Strategic Advantage of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH in Synthesizing Difficult Peptides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Difficult peptide sequences, characterized by their length, hydrophobicity, or propensity to aggregate, represent a significant hurdle in peptide research and therapeutic development. Intra- and intermolecular hydrogen bond formation can lead to the formation of stable secondary structures, primarily β-sheets, during solid-phase peptide synthesis (SPPS). This aggregation hinders coupling and deprotection steps, resulting in low yields, truncated sequences, and complex purifications. Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, offers a powerful solution to this critical challenge by acting as a temporary and reversible "kink" in the peptide backbone, effectively disrupting harmful secondary structures.

The Mechanism of Action: Disrupting Aggregation at the Source

This compound is a dipeptide where the serine residue is modified to form a TFA-labile (2,2-dimethyloxazolidine) ring system. This cyclic structure, which mimics the backbone geometry of proline, is the key to its function.

Core Principles:

-

Conformational Disruption: The oxazolidine (B1195125) ring introduces a steric constraint that favors a cis-amide bond conformation with the preceding isoleucine residue.[1] This "kink" disrupts the planarity of the peptide backbone, making it sterically unfavorable for the peptide chain to participate in the interchain hydrogen bonding required for β-sheet formation.[1][2]

-

Enhanced Solvation: By preventing aggregation, the growing peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP).[1] This improved solubility ensures that the N-terminal amine is accessible for subsequent coupling reactions.

-

Improved Kinetics: With the reactive sites readily accessible, both acylation (coupling) and Fmoc-deprotection kinetics are significantly improved, leading to higher fidelity synthesis.[3][4]

-

Reversible Modification: The pseudoproline moiety is stable throughout the Fmoc-SPPS cycles but is cleanly and completely cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native Ile-Ser sequence without any residual modification.[1]

The following diagram illustrates the logical relationship between the problem of peptide aggregation and the mechanism by which pseudoproline dipeptides provide a solution.

Quantitative Data: Performance in Difficult Syntheses

The true measure of a synthesis-enhancing reagent is its performance in practice. While exact yield improvements are sequence-dependent, the use of pseudoproline dipeptides has enabled the synthesis of peptides previously considered nearly impossible.

A prime example is the synthesis of human Amylin (hIAPP), a 37-residue peptide highly prone to aggregation.[1] Standard Fmoc-SPPS methods for the hIAPP(8-37) fragment are reported to produce only trace amounts of the desired product.[5][6] In contrast, the incorporation of pseudoproline dipeptides facilitates a successful synthesis with high yield and purity, generating crude material of sufficient quality for subsequent disulfide bond formation.[1][5][6]

The following table summarizes the reported and expected outcomes when synthesizing a notoriously difficult peptide like human Amylin.

| Metric | Standard Fmoc-SPPS | Fmoc-SPPS with Pseudoproline Dipeptides |

| Crude Product Yield | "Traces of the desired peptide"[5][6] | "High yield"[5][6]; up to 8% overall yield reported[7] |

| Crude Product Purity | Very low; dominated by deletion sequences | High; desired product is the major peak[5] |

| Overall Efficiency | Synthesis often fails completely | Enables successful synthesis of previously "inaccessible" peptides[1] |

| General Improvement | N/A | Can increase product yields by up to 10-fold in highly aggregated sequences[8] |

Experimental Protocols

The incorporation of this compound is straightforward and compatible with standard manual and automated Fmoc-SPPS protocols.[1] The dipeptide is introduced as a single unit, acylating the N-terminal amine of the growing peptide chain.

General Guidelines for Use

For maximum effectiveness, consider the following placement strategies:

-

Spacing: Insert pseudoproline dipeptides with an optimal spacing of 5-6 amino acids between them or other proline residues. A minimum of 2 residues is recommended.[8]

-

Location: If possible, introduce the dipeptide just before a known or suspected hydrophobic, aggregation-prone region of the sequence.[8]

Representative Coupling Protocol (Manual SPPS)

This protocol describes a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

-

Following the successful deprotection of the previous Fmoc-amino acid (confirmed by a positive Kaiser test), wash the peptidyl-resin thoroughly with DMF (3-5 times).

2. Amino Acid Activation:

-

In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent such as HBTU (3-5 eq.) or HATU (3-5 eq.) in a minimal volume of DMF.

-

Add a tertiary base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 eq.), to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.

3. Coupling Reaction:

-

Add the activated dipeptide solution to the washed, deprotected peptidyl-resin.

-

Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or microwave-assisted methods can be employed.

4. Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. Confirmation of Coupling:

-

Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates the successful and complete acylation of the primary amine.

-

If the Kaiser test is positive, a second coupling (recoupling) with freshly prepared activated dipeptide solution may be necessary.

6. Proceed to Next Cycle:

-

Once coupling is complete, proceed to the Fmoc deprotection step for the newly added dipeptide to continue the peptide chain elongation.

The following diagram outlines the experimental workflow for a single coupling cycle in Solid-Phase Peptide Synthesis using the pseudoproline dipeptide.

Conclusion

This compound and other pseudoproline dipeptides are indispensable tools for modern peptide synthesis. By temporarily introducing a proline-like kink, they effectively disrupt the aggregation pathways that plague the synthesis of difficult sequences. This leads to dramatically improved yields and purities, enabling the reliable production of complex peptides for research, diagnostics, and therapeutic applications. Their compatibility with standard SPPS workflows ensures that this powerful strategy can be easily adopted by any laboratory engaged in peptide chemistry.

References

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. scispace.com [scispace.com]

- 5. bachem.com [bachem.com]

- 6. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

Tackling Peptide Aggregation: A Technical Guide to Pseudoproline-Assisted Synthesis

For Researchers, Scientists, and Drug Development Professionals

Aggregation of the growing peptide chain during solid-phase peptide synthesis (SPPS) is a significant hurdle, often leading to failed syntheses, low yields, and impure products. This is particularly prevalent in the synthesis of long or hydrophobic peptides, which have a high propensity to form intermolecular β-sheet structures, hindering reagent accessibility. Pseudoproline dipeptides have emerged as a powerful tool to mitigate this issue, acting as temporary "kink" inducers in the peptide backbone, thereby disrupting secondary structure formation and improving solvation. This in-depth technical guide explores the core principles of using pseudoprolines in peptide synthesis, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in overcoming the challenges of "difficult" peptide sequences.

The Challenge of Peptide Aggregation in SPPS

During SPPS, the elongating peptide chain is covalently attached to an insoluble resin support. As the peptide grows, particularly through hydrophobic regions, it can fold and aggregate with neighboring chains on the resin. This aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of stable β-sheet structures. The consequences of on-resin aggregation are severe:

-

Incomplete Coupling Reactions: The aggregated peptide chains shield the N-terminal amine, preventing efficient acylation by the incoming activated amino acid.

-

Difficult Fmoc Deprotection: The bulky Fmoc protecting group may be difficult to remove from the sterically hindered N-terminus of an aggregated chain.

-

Low Yields and Purity: Incomplete reactions at each step lead to a heterogeneous mixture of deletion sequences and truncated peptides, resulting in low yields of the desired full-length peptide and complex purification challenges.

-

Synthesis Failure: In extreme cases, aggregation can completely halt the synthesis process.

Pseudoprolines: A Strategic Solution to Aggregation

Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) ring.[1] This five-membered ring structure mimics the kink-inducing properties of proline.[1][2] Introduced as pre-formed Fmoc-protected dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,Mepro)-OH or Fmoc-Xaa-Thr(ψMe,Mepro)-OH), they are incorporated into the peptide sequence at strategic locations.[1]

Mechanism of Action:

The introduction of a pseudoproline dipeptide disrupts the regular hydrogen bonding pattern of the peptide backbone.[1][2] The rigid oxazolidine ring introduces a "kink," forcing a cis-amide bond conformation, which is unfavorable for the formation of β-sheets.[1] This disruption of secondary structure enhances the solvation of the peptide chain, making the N-terminus more accessible for subsequent coupling and deprotection steps.[1] The pseudoproline moiety is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, regenerating the native serine or threonine residue.[1]

Quantitative Impact of Pseudoprolines on Peptide Synthesis

The use of pseudoproline dipeptides has been shown to dramatically improve the synthesis of "difficult" peptides that are otherwise challenging or impossible to obtain using standard Fmoc-SPPS methodologies. The following table summarizes the quantitative improvements in yield and purity for several notable examples.

| Peptide | Synthesis Method | Reported Yield/Purity | Reference |

| Human Amylin (hAmylin) (37 aa) | Standard Fmoc-SPPS | Only traces of the desired product | [1] |

| Pseudoproline-assisted SPPS | High yield and purity, crude material suitable for disulfide bond formation | [1] | |

| Optimized Microwave-assisted SPPS with a single pseudoproline | High yield of non-oxidized amylin | [3] | |

| RANTES (68 aa chemokine) | Standard Fmoc-SPPS on polystyrene resin | Failed synthesis | [4] |

| Pseudoproline-assisted SPPS on ChemMatrix resin | 19% yield | [4] | |

| hGH-derived peptide (16 aa, "inaccessible") | Standard Fmoc-SPPS | Not purifiable | [5] |

| Pseudoproline monomer-assisted SPPS | 42% crude HPLC purity | [5] | |

| Optimized pseudoproline and SIT-protection strategy | 70% purity (linear), 54% purity (cyclic) | [5] | |

| Highly Aggregated Sequences (General) | Pseudoproline-assisted SPPS | Up to 10-fold increase in product yield | [1] |

Experimental Protocols

The following protocols provide a detailed guide for incorporating pseudoproline dipeptides into both manual and automated Fmoc-SPPS workflows.

This protocol outlines the key steps for manual solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-Xaa-Ser(ψMe,Mepro)-OH or Fmoc-Xaa-Thr(ψMe,Mepro)-OH dipeptides

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane)

-

Cleavage cocktail: e.g., Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5) or TFA/TIS/H₂O (95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid/Pseudoproline Dipeptide Coupling:

-

Activation: In a separate vial, pre-activate the Fmoc-amino acid or Fmoc-pseudoproline dipeptide (3-5 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes. Alternatively, use DIC (3 equivalents) and HOBt (3 equivalents).

-

Coupling: Add the activated amino acid/dipeptide solution to the resin.

-

Agitate the reaction mixture for 1-2 hours. For difficult couplings or when using pseudoprolines, a longer coupling time or a double coupling may be beneficial.

-

Monitoring: Perform a Kaiser test or other qualitative test to ensure complete coupling.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the appropriate cleavage cocktail for 2-3 hours at room temperature. The pseudoproline oxazolidine ring will be cleaved during this step.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Microwave irradiation can significantly accelerate coupling and deprotection steps, particularly for long and difficult sequences.

Key Modifications from General Protocol:

-

Instrumentation: Utilize a dedicated microwave peptide synthesizer.

-

Coupling: Microwave irradiation (e.g., 25W, 50°C) for 5-10 minutes.

-

Deprotection: Microwave irradiation (e.g., 25W, 75°C) for 3-5 minutes.

-

Reagent Equivalents: May be reduced due to increased efficiency.

Consult the manufacturer's guidelines for specific instrument parameters.

For peptides like hAmylin containing a disulfide bridge, on-resin cyclization can be performed after completion of the linear sequence assembly.

Procedure (post-linear synthesis):

-

Selective Deprotection: After assembling the full-length peptide, selectively deprotect the thiol-protecting groups of the two cysteine residues (e.g., Trt and Acm).

-

Oxidation: Treat the resin with an oxidizing agent such as iodine (I₂) or a solution of 2,2'-dipyridyl disulfide in DMF. Monitor the reaction by HPLC until cyclization is complete.

-

Cleavage: Proceed with the standard cleavage and deprotection protocol.

Visualizing the Workflow and Mechanisms

Graphviz diagrams can effectively illustrate the logical flow of pseudoproline-assisted peptide synthesis and the underlying mechanism of aggregation prevention.

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide synthesis in both academic research and industrial drug development. The technique, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing steps.

The most prevalent method employed today is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids, and acid-labile protecting groups for the amino acid side chains.[1] This orthogonal protection scheme allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, while the side-chain protecting groups remain intact until the final cleavage step. The Fmoc-SPPS methodology offers several advantages, including milder reaction conditions compared to the alternative Boc-SPPS, which enhances the stability of sensitive peptide sequences.[2][3][]

This guide provides a comprehensive overview of the core principles of Fmoc-SPPS, detailed experimental protocols, and a summary of critical quantitative parameters to aid researchers in the successful synthesis of peptides.

The Core Principles of the Fmoc-SPPS Cycle

Fmoc-SPPS is a cyclical process involving four main stages for each amino acid addition: resin swelling, Fmoc deprotection, amino acid coupling, and washing.

Resin Selection and Swelling

The choice of resin is critical and depends on the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used, while Rink Amide resin is the standard choice for obtaining a C-terminal amide.[2][5][6] The resin must be swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure that the reactive sites within the polymer matrix are accessible.[2][5]

The Fmoc-SPPS Workflow

The synthesis proceeds through a repeated cycle of deprotection and coupling steps.

References

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH: A Technical Guide to its Impact on Peptide Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to mitigate aggregation and improve synthetic outcomes. By introducing a temporary proline-like kink in the peptide backbone, this dipeptide disrupts the formation of secondary structures, such as β-sheets, that can lead to poor coupling efficiencies and low yields. This technical guide provides an in-depth analysis of the conformational impact of the Ile-Ser(Psi(Me,Me)pro) moiety, alongside detailed experimental protocols for its use and characterization.

Introduction

The synthesis of long or hydrophobic peptides is often hampered by the propensity of the growing peptide chain to aggregate on the solid support. This aggregation, driven by interchain hydrogen bonding and the formation of β-sheet structures, can render the N-terminus inaccessible for subsequent coupling reactions. Pseudoproline dipeptides, first introduced by Mutter and coworkers, offer a powerful solution to this challenge.[1]

This compound is a specific pseudoproline dipeptide where the serine residue is reversibly protected as a dimethylated oxazolidine (B1195125) ring. This modification mimics the structure of proline, inducing a sharp turn or "kink" in the peptide backbone.[1] This conformational disruption effectively breaks up nascent secondary structures, enhancing the solvation of the peptide chain and improving the efficiency of subsequent amino acid couplings.[1][2] Upon completion of the synthesis, the native serine residue is regenerated during standard trifluoroacetic acid (TFA)-mediated cleavage.[1]

This guide will explore the structural implications of incorporating this compound into a peptide sequence, presenting the available data on its conformational effects and providing detailed methodologies for its application and analysis.

Conformational Impact of the Ile-Ser(Psi(Me,Me)pro) Moiety

The primary conformational effect of the Ser(Psi(Me,Me)pro) unit is the strong preference for a cis-amide bond between the isoleucine and the modified serine residue.[3] This is in stark contrast to the typical trans-amide bond found in most peptide linkages. The steric constraints imposed by the oxazolidine ring favor the cis conformation, which is responsible for the characteristic kink in the peptide backbone.

Quantitative Conformational Data

While specific quantitative data for the Ile-Ser(Psi(Me,Me)pro) moiety is not extensively published, the general effects of pseudoprolines on peptide conformation are well-documented. The following table summarizes the expected impact on backbone dihedral angles.

| Dihedral Angle | Typical Value (trans-peptide bond) | Expected Value with Ser(Psi(Me,Me)pro) (cis-peptide bond) |

| ω (omega) | ~180° | ~0° |

| φ (phi) | Variable (depending on preceding residue) | Restricted, contributing to the turn |

| ψ (psi) | Variable (depending on residue) | Restricted, contributing to the turn |

Note: The precise φ and ψ angles will be influenced by the surrounding amino acid sequence.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel for manual SPPS

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

-

Activation of the Dipeptide:

-

In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

-

Add 6-10 equivalents of DIPEA to the dipeptide solution.

-

Briefly agitate the mixture.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Immediately add the activated dipeptide solution to the resin.

-

Agitate the mixture under an inert atmosphere for 2-4 hours at room temperature. Due to the steric hindrance of the pseudoproline, a longer coupling time compared to standard amino acids is recommended.[1]

-

-

Washing:

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Coupling Completion Check (Optional but Recommended):

-

Perform a Kaiser test or other qualitative ninhydrin-based test to check for the presence of free primary amines. A negative result (e.g., yellow beads in a Kaiser test) indicates successful coupling. If the test is positive, a second coupling may be necessary.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF.

-

Peptide Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the pseudoproline protecting group to regenerate the native serine.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., TFA/H₂O/TIPS - 95:2.5:2.5)

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

-

Lyophilizer

Procedure:

-

Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under vacuum.

-

Cleavage:

-

Place the dry peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin.

-

Stir the mixture at room temperature for 2-3 hours. The oxazolidine ring of the pseudoproline is labile to TFA and will be cleaved during this step.[1]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the peptide/ether mixture to pellet the precipitated peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold ether two more times.

-

Allow the crude peptide to air dry to remove residual ether.

-

Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.

Sample Preparation:

-

Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O (9:1) for observing amide protons) to a concentration of 1-5 mM.[4]

-

Adjust the pH of the sample to the desired value using dilute DCl or NaOD.

-

Filter the sample into a high-quality NMR tube.

NMR Experiments:

-

1D ¹H NMR: To obtain a general overview of the peptide's proton signals.

-

2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). The presence of a strong NOE between the α-proton of isoleucine and the α-proton of the serine (after cleavage) would be indicative of a persistent turn conformation.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the carbon signals of the peptide.

-

Analysis of Coupling Constants: The ³J(HN,Hα) coupling constant can provide information about the φ dihedral angle.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of peptides in solution.

Sample Preparation:

-

Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., phosphate (B84403) buffer) that does not have high absorbance in the far-UV region.

-

The peptide concentration should be in the range of 0.1-0.2 mg/mL.

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

Data Acquisition:

-

Record the CD spectrum in the far-UV region (typically 190-250 nm).

-

Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

The resulting spectrum can be analyzed to estimate the percentage of different secondary structure elements. A spectrum with features indicative of a random coil or a polyproline type II (PPII) helix would be consistent with the structure-breaking nature of the pseudoproline.

Visualizations

Caption: Workflow for SPPS using this compound.

Caption: Conformational impact of the Ile-Ser(Psi(Me,Me)pro) moiety.

Conclusion

This compound is a valuable tool for synthetic peptide chemists, particularly for sequences prone to aggregation. Its ability to induce a temporary, reversible kink in the peptide backbone significantly improves the efficiency of solid-phase peptide synthesis. While specific high-resolution structural data for the Ile-Ser(Psi(Me,Me)pro) motif is limited, the well-understood principles of pseudoproline dipeptides, combined with the experimental protocols provided in this guide, enable researchers to effectively utilize this building block and analyze its impact on the conformation of their target peptides. Further detailed structural studies, such as high-field NMR and X-ray crystallography, on peptides containing this specific moiety would be beneficial to provide a more quantitative understanding of its conformational preferences.

References

Unlocking "Difficult" Peptides: A Technical Guide to Solubility Enhancement with Pseudoproline Dipeptides

For Immediate Release

[City, State] – December 6, 2025 – Researchers and drug development professionals frequently encounter significant challenges in the synthesis and handling of peptides, particularly those prone to aggregation and poor solubility. A powerful strategy to overcome these hurdles is the incorporation of pseudoproline dipeptides. This technical guide provides an in-depth exploration of this technique, offering a comprehensive resource on its mechanism of action, practical application, and impact on peptide solubility.

The introduction of pseudoproline dipeptides into a peptide sequence during solid-phase peptide synthesis (SPPS) has been shown to dramatically improve synthetic outcomes. By inducing a "kink" in the peptide backbone, these modified dipeptides disrupt the formation of secondary structures, such as β-sheets, which are a primary cause of aggregation.[1][2] This disruption enhances the solvation of the growing peptide chain, leading to more efficient coupling reactions, higher crude product purity, and increased overall yields.[1][2]

While direct quantitative data on the final aqueous solubility of peptides with and without pseudoproline dipeptides is not extensively published, the improvements observed during synthesis are a strong indicator of enhanced solubility characteristics of the peptide fragments. The enhanced solvation of the peptide-resin complex directly translates to a reduced propensity for the final product to aggregate, thereby improving its handling and solubility in subsequent applications.

Core Mechanism of Action

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, typically through reaction with an aldehyde or ketone.[1] This creates a proline-like oxazolidine (B1195125) or thiazolidine (B150603) ring structure.

The key to their function lies in the conformational constraints imposed by this ring. Similar to natural proline, pseudoproline dipeptides favor a cis-amide bond with the preceding amino acid residue.[1] This forces a bend or "kink" in the peptide backbone, effectively disrupting the inter-chain hydrogen bonding required for the formation of aggregation-prone β-sheet structures.[1]

Quantitative Impact on Synthesis and Solubility

The incorporation of pseudoproline dipeptides has a profound effect on the efficiency of peptide synthesis, particularly for "difficult" sequences. While direct comparative measurements of final product solubility are scarce, the improvements in synthesis outcomes serve as a strong proxy for enhanced solubility during the process. The following table summarizes the reported qualitative and semi-quantitative improvements for well-documented case studies.

| Peptide | Challenge | Impact of Pseudoproline Incorporation | Implied Solubility Enhancement | Reference |

| Human Islet Amyloid Polypeptide (hIAPP) | Highly prone to aggregation; synthesis with standard Fmoc chemistry yields only traces of the desired product. | Enabled successful synthesis with high yield and purity. The crude product was pure enough for direct disulfide bond formation. | Significant improvement in the solubility of the growing peptide on the resin, preventing aggregation and allowing the synthesis to proceed to completion. | [3][4] |

| Caveolin-1 (B1176169) Fragment (54-mer) | A hydrophobic, aggregation-prone intramembrane domain that is difficult to synthesize. | Strategic incorporation of pseudoproline dipeptides overcame aggregation issues and enabled the successful synthesis of the 54-amino-acid fragment. | Improved solvation of the hydrophobic peptide chain on the solid support, preventing intermolecular aggregation that would otherwise terminate the synthesis. | [1][5] |

| RANTES (24-91) | A 68-amino-acid chemokine with a high propensity for aggregation during SPPS. | Efficient synthesis was achieved by combining the use of pseudoproline dipeptides with a PEG-based ChemMatrix resin. | The combination of a solubilizing resin and pseudoproline-induced structural disruption maintained the growing peptide in a soluble state throughout the synthesis. | [1] |

Experimental Protocols

General Workflow for Peptide Synthesis and Solubility Testing

Detailed Protocol: Fmoc-SPPS of a Model Peptide Containing a Pseudoproline Dipeptide

This protocol is a representative example for the manual synthesis of a generic 10-mer peptide containing a pseudoproline dipeptide, on a 0.1 mmol scale.

1. Resin Preparation:

-

Swell 200 mg of Rink Amide resin (loading ~0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a fritted syringe.

2. Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.

-

Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

Wash the resin with DMF (3 x 5 mL).

-

Perform a Kaiser test to confirm complete coupling.

4. Pseudoproline Dipeptide Coupling:

-

Dissolve 2 equivalents of the Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH dipeptide and 1.9 equivalents of HBTU in DMF.

-

Add 4 equivalents of DIPEA and pre-activate for 2 minutes.

-

Add the activated dipeptide solution to the resin.

-

Agitate for 2-4 hours.

-

Wash the resin with DMF (3 x 5 mL).

-

Perform a Kaiser test. Due to the hindered nature of the pseudoproline, a longer coupling time or a second coupling may be necessary.

5. Repeat Synthesis Cycle:

-

Repeat steps 2-4 for all amino acids in the sequence.

6. Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

-

Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the purified peptide by mass spectrometry and analytical HPLC.

Protocol for Quantitative Solubility Testing

This protocol provides a general method for determining the aqueous solubility of a purified peptide.

1. Preparation of Peptide Stock Solution:

-

Accurately weigh a small amount (e.g., 1-2 mg) of the lyophilized peptide into a microcentrifuge tube.

-

Add a precise volume of deionized water or a buffer of choice (e.g., phosphate-buffered saline, pH 7.4) to create a concentrated stock solution (e.g., 10 mg/mL).

2. Serial Dilution and Equilibration:

-

Prepare a series of dilutions from the stock solution in the same solvent.

-

Gently vortex each dilution and allow them to equilibrate at room temperature for at least 2 hours. Sonication can be used to aid dissolution, but care should be taken to avoid heating the sample.[6]

3. Assessment of Solubility:

-

Visually inspect each dilution for any signs of precipitation or turbidity. The highest concentration that remains a clear, particle-free solution is the approximate solubility.

-

For a more quantitative measurement, centrifuge the samples at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet any insoluble material.

-

Carefully remove the supernatant and measure its absorbance at a characteristic wavelength (e.g., 280 nm for peptides containing Trp or Tyr) using a spectrophotometer.

-

Alternatively, the concentration of the peptide in the supernatant can be determined by analytical RP-HPLC with a standard curve.

4. Data Analysis:

-

The solubility is defined as the concentration of the peptide in the supernatant of the highest concentration sample that shows no precipitation.

Conclusion

The use of pseudoproline dipeptides is a highly effective and increasingly standard strategy in the synthesis of peptides that are otherwise difficult to produce due to aggregation and poor solubility.[7] By disrupting the formation of intermolecular β-sheets, these building blocks enhance the solvation of the growing peptide chain, leading to significant improvements in synthesis efficiency, purity, and yield. While direct quantitative comparisons of the final product's aqueous solubility are not widely available, the dramatic improvements in the synthesis process strongly suggest a corresponding enhancement in the solubility characteristics of the resulting peptides. The protocols provided in this guide offer a practical framework for the application of this valuable technique in peptide research and development.

References

- 1. chempep.com [chempep.com]

- 2. bachem.com [bachem.com]

- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. Pseudoproline - Wikipedia [en.wikipedia.org]

The Chemistry and Application of TFA-Labile Protecting Groups in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals